molecular formula C22H18N2O7 B6425712 methyl 4-(4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618872-58-5

methyl 4-(4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B6425712
CAS No.: 618872-58-5
M. Wt: 422.4 g/mol
InChI Key: AZZSKKKSEPSTFS-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a heterocyclic organic compound featuring a central 2,5-dihydro-1H-pyrrol-2-yl scaffold. Key structural attributes include:

  • Hydroxy group at position 4: May participate in hydrogen bonding or influence solubility.
  • 5-Methylfuran-2-carbonyl substituent: Introduces aromaticity and electron-rich regions.

This compound’s complexity arises from the interplay of fused heterocycles, which could modulate its physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7/c1-11-4-9-15(30-11)19(25)17-18(13-5-7-14(8-6-13)22(28)29-3)24(21(27)20(17)26)16-10-12(2)31-23-16/h4-10,18,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZSKKKSEPSTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with analogs from recent literature, focusing on structural motifs, computational analyses, and inferred properties.

Structural Analogues from Heterocyclic Chemistry

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP*
Target Compound Dihydro-1H-pyrrol 5-Methylfuran, 5-methylisoxazol, benzoate ester ~485.45 ~3.5
Compound 4g () Pyrazol-3-one Coumarin, benzodiazepine, tetrazole ~720.82 ~4.8
Thiazol-5-ylmethyl derivative () Oxazolidine Thiazole, imidazolidinone, phenyl groups ~650.60 ~2.9

*logP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Observations:
  • Electron-Density Profiles : The target compound’s furan and isoxazole groups likely create localized electron-rich regions, as inferred via Multiwfn-based electron localization function (ELF) analyses . In contrast, the thiazole group in ’s derivative may exhibit stronger σ-electron withdrawal.
  • Solubility : The benzoate ester in the target compound may reduce aqueous solubility relative to the oxazolidine core in ’s analog.

Computational and Crystallographic Insights

  • Structural Determination : Tools like SHELX and ORTEP-3 () enable precise bond-length and angle comparisons. For example, the dihydro-pyrrol ring’s planarity in the target compound may differ from pyrazol-3-one derivatives due to conjugation variations.
  • Topological Analysis : Multiwfn’s electron density topology studies () suggest that the furan carbonyl group in the target compound has a higher Laplacian of electron density (−∇²ρ) than the coumarin carbonyl in Compound 4g, indicating stronger polarization .

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